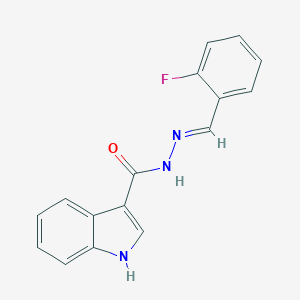![molecular formula C24H22N6O3S B448808 N'~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B448808.png)
N'~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazide: Starting with an appropriate acyl hydrazide, the compound can be synthesized by reacting with a substituted benzaldehyde under reflux conditions.
Triazole formation: The triazole ring can be introduced through a cyclization reaction involving an azide and an alkyne.
Final assembly: The final compound is assembled by coupling the triazole-containing intermediate with the hydrazide derivative under suitable conditions, often using a catalyst or under acidic/basic conditions.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to maximize yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The aromatic rings and triazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity.
Pathway modulation: The compound could affect various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Lacks the pyridinyl group.
N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Contains a methyl group instead of the pyridinyl group.
Uniqueness
The presence of the pyridinyl group in N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility.
Propiedades
Fórmula molecular |
C24H22N6O3S |
|---|---|
Peso molecular |
474.5g/mol |
Nombre IUPAC |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N6O3S/c1-32-20-8-9-21(33-2)18(14-20)15-26-27-22(31)16-34-24-29-28-23(17-10-12-25-13-11-17)30(24)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,27,31)/b26-15+ |
Clave InChI |
QSMAFHIMAZFERI-CVKSISIWSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[4-(dimethylamino)phenyl]hexanediamide](/img/structure/B448725.png)
![2-chloro-N-(2-[4-(diethylamino)phenyl]-1-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B448726.png)

![N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B448729.png)

![4-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B448731.png)

![N-(3-{[(3,4-dimethoxybenzoyl)amino]methyl}benzyl)-3,4-dimethoxybenzamide](/img/structure/B448734.png)
![ethyl (3-{[(5-bromo-3-pyridinyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B448737.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B448739.png)



![1-(4-chlorobenzyl)-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide](/img/structure/B448749.png)
